molecular formula C14H22N2 B2575992 [3-(azepan-1-ylmethyl)phenyl]methanamine CAS No. 876716-70-0

[3-(azepan-1-ylmethyl)phenyl]methanamine

Cat. No.: B2575992
CAS No.: 876716-70-0
M. Wt: 218.344
InChI Key: SUTMDIQABALFGJ-UHFFFAOYSA-N
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Description

Significance of Azepane-Containing Compounds in Contemporary Organic Synthesis

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is an important structural motif in a variety of natural products and synthetic bioactive molecules. researchgate.net Its significance in organic synthesis and drug discovery stems from several key features. Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.net In fact, more than 20 drugs approved by the FDA contain the azepane moiety. bohrium.com

One of the defining characteristics of the azepane ring is its conformational flexibility. lifechemicals.com Unlike smaller, more rigid ring systems, the seven-membered ring can adopt multiple low-energy conformations, such as chair and boat forms. nih.govslideshare.net This conformational diversity can be crucial for a molecule's biological activity, allowing it to adapt its shape to fit into the binding site of a target protein. lifechemicals.com Organic chemists often seek to introduce substituents onto the azepane ring to bias its conformation towards one that is more biologically active. lifechemicals.com For instance, monofluorination of the azepane ring has been shown to effectively bias its conformation. rsc.org

The azepane scaffold is a valuable building block in the synthesis of complex molecules. researchgate.net Its derivatives are used as intermediates in the creation of a variety of therapeutic agents. nih.gov The development of new, cost-effective, and less toxic azepane-containing analogs remains an active area of research in medicinal chemistry. bohrium.com Examples of marketed drugs containing an azepane ring include the antidiabetic agent Tolazamide and the antihistamine Azelastine. lifechemicals.com

Role of Substituted Phenylmethanamine Scaffolds in Molecular Design

Phenylmethanamine, also known as benzylamine (B48309), consists of a benzyl (B1604629) group attached to an amine. wikipedia.org This structural unit is a common scaffold in a multitude of biologically active compounds and is a key precursor in the synthesis of many pharmaceuticals. wikipedia.org The versatility of the phenylmethanamine scaffold lies in the ability to introduce a wide variety of substituents onto the phenyl ring and the amine nitrogen, allowing for the fine-tuning of the molecule's steric and electronic properties.

Substituted phenylmethanamine derivatives have been investigated for a range of therapeutic applications. For example, they have been developed as potent and selective inhibitors of various enzymes. nih.govacs.org The benzylamine framework can be modified to create compounds with antifungal and anti-Mycobacterium tuberculosis activity. acs.orgopenmedicinalchemistryjournal.com The synthesis of novel benzylamine derivatives is often achieved through methods like reductive amination. nih.gov

In molecular design, the phenylmethanamine moiety can serve as a pharmacophore, the part of a molecule responsible for its biological activity. The aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets. The amine group, being basic, is often involved in hydrogen bonding and salt bridge formation. The methylene (B1212753) spacer provides a degree of flexibility, allowing the aromatic ring and the amine to orient themselves optimally for binding. The development of (2-(benzyloxy)phenyl)methanamine (B111105) derivatives as potent and selective inhibitors of the enzyme CARM1 for the treatment of melanoma highlights the contemporary relevance of this scaffold in drug discovery. acs.org

Conceptual Framework for Research on Complex Diamine Systems

Complex diamine systems, such as [3-(azepan-1-ylmethyl)phenyl]methanamine, which features both a tertiary and a primary amine, are of significant interest due to their potential to act as bidentate ligands for metal complexes and to interact with multiple sites on a biological target. nih.gov The spatial arrangement and relative basicity of the two nitrogen atoms are critical determinants of the molecule's properties.

The design and synthesis of unsymmetrical diamines present unique challenges and opportunities. researchgate.net Synthetic strategies for 1,2-diamines and 1,3-diamines are areas of active research, with methods such as catalytic asymmetric synthesis being developed to control the stereochemistry of these molecules. rsc.orgresearchgate.net Multicomponent reactions are also being explored for the efficient one-step synthesis of diverse unsymmetrical 1,2-diamines. rsc.org

A conceptual framework for studying a complex diamine like this compound would involve several key aspects:

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule, including the orientation of the azepane ring relative to the phenylmethanamine moiety, is crucial. This would involve computational modeling and could be supported by experimental techniques like NMR spectroscopy. nih.gov

Coordination Chemistry: Investigating the ability of the diamine to act as a ligand for various metal ions could lead to the development of new catalysts or therapeutic agents. nih.gov The design of the ligand plays a critical role in the stability and properties of the resulting metal complex. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies: If a particular biological activity is identified, a systematic modification of the molecule's structure would be necessary to understand which features are essential for its activity. This could involve altering the substitution pattern on the phenyl ring or modifying the azepane ring.

Pharmacophore Modeling: Identifying the key structural features responsible for a molecule's biological activity can aid in the design of new, more potent analogs. esisresearch.org

The study of complex diamine systems requires an interdisciplinary approach, combining organic synthesis, computational chemistry, and biological evaluation to fully elucidate their potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(azepan-1-ylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-11-13-6-5-7-14(10-13)12-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTMDIQABALFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azepan 1 Ylmethyl Phenyl Methanamine and Structural Analogs

Strategies for Azepane Ring Construction

The azepane ring, a seven-membered saturated heterocycle, is a common feature in numerous bioactive compounds. nih.gov Its synthesis is often challenging due to the kinetic and thermodynamic factors that can hinder the formation of medium-sized rings. nih.gov Nevertheless, several effective methods have been developed.

Transition Metal-Catalyzed Annulation Reactions for N-Aryl Azepanes

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and iridium, have become powerful tools for constructing N-heterocycles through C-H activation and annulation. researchgate.netnih.gov These methods often involve the coupling of N-aryl precursors with alkynes or other partners to build the heterocyclic ring in an atom-economical fashion. nih.govdu.edu For instance, palladium(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes can yield complex N-(2-pyridyl)indole frameworks, demonstrating the capacity of this strategy to form fused ring systems. nih.gov While direct synthesis of simple N-aryl azepanes via this method is less common, the underlying principles of directed C-H functionalization are applicable. The strategy involves a directing group on the amine that positions the metal catalyst for C-H activation, followed by insertion of a coupling partner and subsequent reductive elimination to form the ring. nih.gov

Copper(I)-Catalyzed Tandem Amination/Cyclization Approaches to Azepines and Azepanes

Copper(I) catalysis offers an efficient pathway for synthesizing azepine and azepane derivatives through tandem reactions. bohrium.comnih.gov One notable approach involves the tandem amination/cyclization of functionalized allenynes with primary or secondary amines. bohrium.commdpi.com This method proceeds via an intermolecular addition of an amine to a copper-activated triple bond, which is followed by an intramolecular cyclization onto the allene (B1206475) moiety. bohrium.com This strategy has been successfully employed to create novel trifluoromethyl-substituted azepine-2-carboxylates. bohrium.comnih.gov The reaction is typically carried out in a solvent like dioxane at elevated temperatures, using a catalyst such as [Cu(CH3CN)4]PF6. bohrium.com A proposed mechanism involves the formation of a copper acetylide, nucleophilic amine addition, and subsequent intramolecular cyclization. mdpi.com

A related copper-catalyzed tandem process involves oxidative C-H amination/cyclization, which provides direct access to fused heterocyclic systems like imidazo[1,2-a]pyridines from readily available starting materials. rsc.org This demonstrates the versatility of copper catalysis in facilitating complex transformations that lead to cyclic amine structures.

Ring-Closing and Ring-Expansion Methodologies for Azepane Derivatives

Ring-closing and ring-expansion reactions are classical and widely used strategies for the synthesis of cyclic systems, including azepanes. researchgate.net Ring-closing metathesis (RCM) is a prominent method, often used to form various heterocyclic ring sizes. mdpi.comresearchgate.net

Ring-expansion methodologies provide another powerful route to azepanes, often starting from more readily available five- or six-membered rings like pyrrolidines and piperidines. researchgate.netresearchgate.net For example, 4-substituted α-trifluoromethyl azepanes have been synthesized through the ring expansion of trifluoromethyl pyrrolidines. researchgate.net This process involves a regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. researchgate.net Similarly, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity via the ring expansion of piperidines. rsc.org A novel photochemical approach transforms simple nitroarenes into complex azepanes in two steps: a blue-light-mediated dearomative ring expansion followed by hydrogenolysis. manchester.ac.uk

Methodology Starting Material Key Features Product Type
Photochemical Ring ExpansionNitroarenesBlue light-mediated, two-step processPolysubstituted Azepanes manchester.ac.uk
Ring Expansion via Azetidinium IntermediateTrifluoromethyl PyrrolidinesHigh regioselectivity induced by CF3 groupα-Trifluoromethyl Azepanes researchgate.net
Piperidine Ring ExpansionSubstituted PiperidinesHigh stereoselectivity and regioselectivityDiastereomerically Pure Azepanes rsc.org
Ring-Closing Metathesis (RCM)Diene-containing aminesVersatile for various ring sizesFunctionalized Azepenes/Azepanes mdpi.comresearchgate.net

Palladium-Mediated Cross-Coupling for Functionalized Azepanes

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.comresearchgate.net These methods have been successfully applied to the synthesis of functionalized azepanes. nih.govacs.org A key strategy involves the cross-coupling of α-halo eneformamides (derived from caprolactam) with various nucleophiles. nih.govacs.org This approach allows for the introduction of alkenyl, alkynyl, and aryl groups at the α-position of the azepane precursor under mild conditions using Heck, Sonogashira, and Suzuki couplings, respectively. nih.govacs.org The resulting substituted enamides can then be reduced to the corresponding functionalized azepanes.

The general catalytic cycle for these reactions, such as the Suzuki coupling, involves oxidative addition of the α-halo eneformamide to a Pd(0) complex, followed by transmetallation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Coupling Type Coupling Partner Catalyst System (Example) Product Yield (Example)
Suzuki CouplingPhenyl boronic acidPd(PPh3)4, K2CO3α-Aryl Azepene78% nih.gov
Heck CouplingStyrenePd(OAc)2, P(o-tol)3, Et3Nα-Alkenyl Azepene95% nih.gov
Sonogashira CouplingPhenylacetylenePd(PPh3)2Cl2, CuI, Et3Nα-Alkynyl Azepene85% nih.gov

Approaches to Phenylmethanamine (Benzylamine) Moiety Synthesis

The phenylmethanamine (benzylamine) substructure is a fundamental building block. Its synthesis is well-established, with reductive amination being one of the most direct and versatile methods.

Reductive Amination of Carbonyl Precursors

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds (aldehydes and ketones). pearson.com The process involves the reaction of the carbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ to the target amine. pearson.commasterorganicchemistry.com This method avoids the problems of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com

For the synthesis of a primary benzylamine (B48309), an aromatic aldehyde like benzaldehyde (B42025) is treated with ammonia to form an imine, which is subsequently reduced. pearson.comias.ac.in A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. pearson.comresearchgate.net Sodium cyanoborohydride is particularly useful as it selectively reduces the imine in the presence of the starting aldehyde. pearson.commasterorganicchemistry.com

The synthesis of the target compound, [3-(azepan-1-ylmethyl)phenyl]methanamine, could hypothetically begin with 3-formylbenzonitrile. Reductive amination with ammonia would yield [3-(aminomethyl)phenyl]methanenitrile. Subsequent reduction of the nitrile group and N-alkylation with a suitable azepane precursor would complete the synthesis. Alternatively, 1,3-benzenedicarboxaldehyde could be selectively mono-aminated with azepane, followed by a second reductive amination with ammonia to form the final product.

Carbonyl Precursor Amine Source Reducing Agent Key Features
BenzaldehydeAmmonia (NH3)Sodium Cyanoborohydride (NaBH3CN)Two-step, one-pot process; selective reduction of imine. pearson.com
Aromatic AldehydesAqueous AmmoniaSodium Borohydride (NaBH4)Forms intermediate hydrobenzamides, then reduces to a mix of primary and secondary amines. ias.ac.in
Aldehydes/KetonesVarious Aminesα-picoline-boraneMild, efficient, can be performed in water or neat. organic-chemistry.org
AldehydesAmmoniaH2, Pt Nanowire CatalystSelective formation of secondary amines. rsc.org

Alkylation of Amines with Benzyl (B1604629) Halides or Alcohols

The alkylation of amines is a fundamental and widely utilized method for the formation of carbon-nitrogen bonds. wikipedia.org This type of reaction, a nucleophilic aliphatic substitution, typically involves the reaction of an amine with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this strategy can be envisioned in two primary ways.

One approach involves the direct alkylation of azepane, a cyclic secondary amine, with a suitably substituted benzyl halide, such as 1-(chloromethyl)-3-(iodomethyl)benzene. This would be followed by a subsequent reaction with an ammonia equivalent to form the primary aminomethyl group. A more direct route would involve the reaction of azepane with 3-(aminomethyl)benzyl chloride. However, a significant challenge in amine alkylation is the potential for overalkylation. wikipedia.org The product of the initial alkylation is itself an amine and can compete with the starting amine for the alkylating agent, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net

To circumvent the issue of poor selectivity, especially in the synthesis of primary and secondary amines, alternative methods have been developed that offer greater control. acs.orgnih.govlibretexts.org For the synthesis of tertiary amines, where overalkylation is not a concern, direct alkylation of a secondary amine is often a highly efficient method. researchgate.net For instance, the benzylation of various secondary amines with benzyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) proceeds cleanly to yield the desired tertiary amines without the formation of quaternary ammonium salts. researchgate.net

Reactant A Reactant B Key Conditions Product Type Reference
Secondary AmineAlkyl HalideHünig's base, Acetonitrile (B52724)Tertiary Amine researchgate.net
AmmoniaAlkyl HalideHigh pressure/temperatureMixture of amines wikipedia.org
N-Aryl-N-aminopyridinium saltAlkyl HalideBase, then reductionSecondary Amine nih.gov

Synthesis of Substituted Anilines and Benzenediamines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.comrsc.org This approach aligns with the principles of green chemistry, particularly when coupled with the use of environmentally benign solvents like water. nih.govtandfonline.com

A notable application of this technology is in the synthesis of anilines and related compounds via nucleophilic aromatic substitution. Researchers have developed a high-yielding, microwave-assisted method for producing anilines from activated aryl halides using aqueous ammonium hydroxide. nih.govtandfonline.com This protocol impressively eliminates the need for transition-metal catalysts, ligands, and organic solvents, making it a more efficient and eco-friendly alternative for creating important pharmaceutical building blocks. nih.govtandfonline.com For example, various nitro-fluoro-benzene starting materials can be fully converted to their corresponding anilines in as little as 10-20 minutes at 130°C. tandfonline.com

This methodology could be adapted to synthesize precursors for this compound. A starting material such as 1-(chloromethyl)-3-fluorobenzonitrile could potentially be subjected to microwave irradiation with aqueous ammonia to selectively form 3-(aminomethyl)-1-(chloromethyl)benzene, a key intermediate.

Starting Material Reagent Conditions Product Key Feature Reference
Activated Aryl Halide28-30% Ammonium Hydroxide (aq)Microwave, 130°C, 10-20 minSubstituted AnilineMetal-free, solvent-free nih.govtandfonline.com
Quinoline-2-carboxylic acidSubstituted AnilineMicrowave, 150°C, up to 2hSubstituted AnilideDirect amidation mdpi.com

Recent advancements in synthetic chemistry have focused on the use of visible light as a renewable energy source to drive chemical transformations. acs.org Photo-driven, metal-free reactions are particularly attractive as they offer sustainable pathways for bond formation. dtic.milrsc.org These reactions often proceed through radical intermediates under mild conditions.

One relevant application is the photocatalytic coupling of benzylamine. For instance, a bismuth-based metal-organic framework (Bi-ellagate) has been shown to be an effective photocatalyst for the self-coupling of benzylamine to N-benzylidenebenzylamine under visible light irradiation with a high conversion yield of approximately 96%. acs.org While this specific reaction creates an imine, the underlying principle of using light to activate C-N bond formation is significant.

Furthermore, metal-free methods for the direct amination of benzylic C(sp³)–H bonds have been developed. These reactions can utilize radical initiators or photochemical conditions to install an amine group directly onto a benzylic carbon, offering a highly efficient and atom-economical route to benzylamine derivatives. rsc.org Such a strategy could hypothetically be used in a late-stage functionalization to construct the target molecule from a suitable precursor.

The synthesis of primary amines via the reduction of organic azides is a robust and highly reliable method that avoids the overalkylation issues common to direct alkylation with ammonia. acs.org This two-step process involves first converting a suitable precursor, typically a benzylic halide or alcohol, into a benzylic azide (B81097), followed by reduction to the corresponding benzylamine.

The azidation step is often accomplished by reacting a benzyl halide, such as dimethyl 2-(bromomethyl) terephthalate, with sodium azide (NaN₃) in a solvent like DMF. acs.org Alternatively, benzylic alcohols can be converted to azides using reagents like azidotrimethylsilane (B126382) (TMSN₃) in the presence of a catalyst. organic-chemistry.org

Once the benzylic azide is formed, it can be reduced to the primary amine using various methods. The Staudinger reduction, which uses a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) followed by water, is a classic and mild method for this transformation. acs.org Other effective reduction techniques include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or using reducing agents like lithium aluminum hydride (LiAlH₄). This azide-reduction sequence provides a clean and high-yielding pathway to primary benzylic amines, making it an excellent potential strategy for installing the methanamine group in this compound. acs.orgorganic-chemistry.org

Precursor Azidation Reagent Reduction Method Product Reference
Benzyl HalideSodium Azide (NaN₃)Staudinger Reduction (PPh₃, H₂O)Benzylamine acs.org
Benzyl AlcoholTMSN₃, Cu(OTf)₂Catalytic Hydrogenation (H₂, Pd/C)Benzylamine organic-chemistry.org
Alkyl Halide/TosylateAlkali Azide (aq)Not specifiedAlkyl Azide organic-chemistry.org

The formation of imines through the condensation of a primary amine with an aldehyde or ketone is a fundamental reversible reaction in organic chemistry. masterorganicchemistry.compeerj.com The resulting imine can then be reduced to a new amine, a process known as reductive amination. This sequence is a powerful method for constructing C-N bonds and is a cornerstone of amine synthesis. libretexts.org

In the context of this compound, a synthetic strategy could involve the precursor 3-(azepan-1-ylmethyl)benzaldehyde (B7964731). This aldehyde could undergo condensation with ammonia to form the corresponding imine. The in situ reduction of this imine, for example with sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, would yield the final primary benzylamine product. libretexts.org

This imine-based strategy is central to many multicomponent reactions where imines are generated as key intermediates. nih.gov For example, the Povarov reaction, an aza-Diels–Alder reaction, uses imines to construct quinoline (B57606) derivatives. nih.gov While not directly leading to the target structure, it highlights the versatility of imine intermediates. The key transformation—condensation followed by reduction—provides a reliable and high-yielding route to the desired aminomethyl functionality. rsc.org

Convergent Synthesis Strategies for Diamine Architectures

For a molecule like this compound, a convergent strategy could involve the synthesis of two key building blocks. For example:

Fragment A : A phenyl ring with two distinct electrophilic handles, such as 1,3-bis(bromomethyl)benzene.

Fragment B : Azepane.

Coupling Reactions for the Formation of the Amine Linkage

The construction of the C-N bonds in benzylic amines is a cornerstone of their synthesis. Various coupling reactions have been developed to achieve this transformation efficiently. Reductive amination is a widely used and direct method, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.orgacs.org For a compound like this compound, a plausible route involves the reductive amination of 3-(azepan-1-ylmethyl)benzaldehyde with ammonia. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that tolerates a wide range of functional groups. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for forming C-N bonds. rsc.org Methods such as the Buchwald-Hartwig and Chan-Lam couplings are effective for creating aryl-amine bonds, though they are more commonly applied to forming bonds with anilines rather than benzylic amines directly from aryl halides. rsc.orgorganic-chemistry.org However, variations of these reactions can be adapted. For instance, a nickel-catalyzed cross-coupling of benzylic pyridinium (B92312) salts with arylboronic acids has been developed to form diarylmethanes, showcasing the utility of C-N bond activation in benzylic systems. acs.org Another approach involves the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates with aryl halides to yield protected benzylic amines. organic-chemistry.org

Table 1: Comparison of Selected Coupling Reactions for Benzylic Amine Synthesis
Reaction TypeKey ReactantsCatalyst/Reagent ExampleKey AdvantagesReference
Reductive AminationAldehyde/Ketone, AmineSodium Triacetoxyborohydride (STAB)Mild conditions, high functional group tolerance, operational simplicity. organic-chemistry.org
Suzuki-Miyaura CouplingAryl Halide, AminomethyltrifluoroboratePalladium Catalyst (e.g., Pd(OAc)₂)Good yields, applicable to complex aryl and heteroaryl halides. organic-chemistry.org
Chan-Lam CouplingBenzylic Boronic Ester, AnilineCopper CatalystForms valuable alkyl amine products, uses readily available boronic esters. organic-chemistry.org
Deaminative CouplingTwo Primary AminesRuthenium-Hydride ComplexDirect coupling of amines, good for forming secondary amines. organic-chemistry.org

Asymmetric Hydrogenation for Chiral Amine Synthesis

Chiral amines are critical components in many pharmaceuticals and natural products. nih.gov Asymmetric hydrogenation of prochiral imines stands out as one of the most direct, efficient, and atom-economical methods for preparing enantiomerically enriched amines. nih.govnih.govchinesechemsoc.org This strategy is highly relevant for synthesizing chiral analogs of this compound. The process typically involves the hydrogenation of an imine precursor using a transition-metal complex bearing a chiral ligand. researchgate.net

Iridium and Ruthenium-based catalysts are prominent in this field. For example, chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed for the highly efficient asymmetric hydrogenation of various dialkyl imines, a challenging substrate class due to the similarity of the alkyl groups. chinesechemsoc.org Similarly, iridium complexes combined with chiral hydrogen-bond donors have shown high activity for the hydrogenation of N-aryl imines. nih.gov Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid or isopropanol (B130326) as the hydrogen source in the presence of a metal catalyst and a chiral ligand. scispace.com This method has been successfully applied to a wide range of imines, including N-sulfonyl and N-p-methoxyphenyl ketimines, achieving excellent yields and enantioselectivities. scispace.com

Table 2: Examples of Catalytic Systems for Asymmetric Hydrogenation of Imines
Catalyst SystemSubstrate TypeTypical Enantioselectivity (ee)Key FeaturesReference
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl iminesUp to 90% eeEffective for synthesis of unnatural amino acid precursors. nih.gov
[Ir(Cp*)(diamine)] + Chiral Phosphoric AcidN-aryl iminesUp to 98% eeCombination of achiral metal complex with a chiral acid co-catalyst. nih.gov
Ru-TsDPENAryl alkyl ketimines>95% eeWidely used in asymmetric transfer hydrogenation (ATH). scispace.com
Chiral Spiro Ir-CatalystDialkyl imines89-96% eePrecisely adjusted chiral pocket allows for difficult substrate hydrogenation. chinesechemsoc.org

Sustainable and Green Chemistry Principles in Diamine Synthesis

Development of Solvent-Free and Catalyst-Free Protocols

A key objective in green chemistry is to reduce or eliminate the use of hazardous solvents and catalysts, which contribute to waste and environmental harm. Solvent-free, or solid-state, reactions offer significant advantages by simplifying purification, reducing waste, and often increasing reaction rates. researchgate.netresearchgate.net For instance, the reductive amination of aldehydes and ketones can be performed efficiently under solvent-free conditions using sodium borohydride activated by solid acids like p-toluenesulfonic acid. acs.org Mechanochemistry, using tools like a ball mill, provides another avenue for solvent-free synthesis, enabling the addition of amines to other molecules with quantitative conversion in minutes without any catalyst. organic-chemistry.org

Catalyst-free reactions represent a significant advance in simplifying synthetic protocols and improving their environmental profile. tandfonline.com One-pot procedures for the direct synthesis of amides from aldehydes and amines have been developed that proceed efficiently under mild, catalyst-free conditions in either aqueous or organic media. rsc.orgsemanticscholar.orgrsc.org While the direct synthesis of amines is different, these principles are transferable. For example, a novel protocol for synthesizing amines from cyclic ketones and formamides has been demonstrated using superheated water as the medium, completely avoiding the need for a catalyst and generating only water, carbon dioxide, and hydrogen as by-products. tandfonline.com

Table 3: Green Chemistry Protocols for Amine/Amide Synthesis
ProtocolReaction TypeConditionsKey Green AdvantageReference
Ball MillingEnamine SynthesisSolvent-free, room temperatureEliminates solvent, rapid reaction, no catalyst needed. organic-chemistry.org
Superheated WaterAmine Synthesis from KetonesCatalyst-free, 250-300 °CAvoids catalysts, uses water as a benign solvent, high atom economy. tandfonline.com
One-pot AmidationAmide SynthesisCatalyst-free, mild temperatureSimple, efficient, avoids metal catalysts and harsh conditions. rsc.orgrsc.org
Solid-State Reductive AminationAmine SynthesisSolvent-free, solid acid activatorEliminates bulk solvent, simplifies workup. acs.org

Optimization for Reduced Environmental Impact

Life Cycle Assessment (LCA) is a crucial tool for evaluating and comparing the environmental impact of different synthetic routes. researchgate.net Studies comparing fossil-based versus bio-based production of diamines have shown that biological routes can offer significant reductions in CO2 emissions. researchgate.net However, other factors such as land use, water consumption, and eutrophication potential must also be considered to ensure a truly sustainable process. rsc.orgresearchgate.net The optimization process also includes improving atom economy, minimizing the use of toxic reagents, and designing processes that are inherently safer and more energy-efficient. acs.org By integrating green metrics tools like the CHEM21 toolkit, researchers can systematically evaluate and improve the environmental performance of amine synthesis pathways from an early stage. rsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization of Complex Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and azepane protons. The aromatic protons on the meta-substituted ring would likely appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The two benzylic methylene (B1212753) groups, -CH₂-N(azepane) and -CH₂-NH₂, would give rise to singlets, with the former expected around δ 3.5-3.7 ppm and the latter, attached to the primary amine, likely appearing slightly downfield around δ 3.8-4.0 ppm. The protons of the azepane ring would present as a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most deshielded, appearing around δ 2.5-2.7 ppm, while the other methylene groups (β- and γ-protons) would resonate at higher fields, between δ 1.5-1.8 ppm. The N-H protons of the primary amine would likely be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would show a set of signals between δ 125-145 ppm, with the ipso-carbons (to which the substituents are attached) having distinct chemical shifts. The benzylic carbons are expected to resonate in the range of δ 45-55 ppm. For the azepane ring, the carbons alpha to the nitrogen would appear around δ 55-60 ppm, while the more distant carbons would be found further upfield, typically between δ 25-30 ppm.

Predicted ¹H and ¹³C NMR Data for [3-(azepan-1-ylmethyl)phenyl]methanamine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3 (m)125.0 - 130.0
Aromatic C (ipso)-138.0 - 145.0
Ar-CH₂-N3.5 - 3.7 (s)50.0 - 55.0
Ar-CH₂-NH₂3.8 - 4.0 (s)45.0 - 50.0
Azepane α-CH₂2.5 - 2.7 (m)55.0 - 60.0
Azepane β,γ-CH₂1.5 - 1.8 (m)25.0 - 30.0
NH₂variable (br s)-

Note: The predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions. s = singlet, m = multiplet, br s = broad singlet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, tertiary amine, aromatic ring, and aliphatic chains.

The primary amine (-NH₂) would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org A broad N-H bending vibration would also be expected around 1600 cm⁻¹. The C-N stretching vibrations for both the primary and tertiary amines would appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-disubstitution) would give rise to characteristic overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane C-H bending bands between 690-900 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene groups of the benzylic and azepane moieties would be observed in the 2850-2960 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine (NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
N-H Bend1590 - 1650
Aromatic RingC-H Stretch3000 - 3100
C=C Stretch1450 - 1600
C-H Out-of-plane Bend690 - 900
Aliphatic CH₂C-H Stretch2850 - 2960
AmineC-N Stretch1000 - 1250

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Direct analysis of polar compounds like diamines by GC/MS can be challenging due to poor peak shape and thermal instability. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. For this compound, the primary amine group can be derivatized, for example, through acylation or silylation. sigmaaldrich.comlibretexts.org

Upon electron ionization (EI), the derivatized molecule would undergo fragmentation. A key fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a substituted benzyl (B1604629) cation. nih.govlibretexts.org Fragmentation of the azepane ring would also be expected, leading to a series of characteristic ions. The mass spectrum would provide the molecular weight of the derivatized compound and a unique fragmentation pattern that can be used for identification.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. tandfonline.com Electrospray ionization (ESI) is a common soft ionization technique used in this context, which typically produces a protonated molecular ion [M+H]⁺.

In the ESI-MS/MS spectrum, the protonated molecule would be subjected to collision-induced dissociation (CID). The fragmentation of protonated benzylamines often involves the neutral loss of ammonia (B1221849) (NH₃) from the primary amine. nih.govresearchgate.net Subsequent fragmentation could involve cleavage of the benzylic C-N bond, leading to the formation of ions corresponding to the azepane-containing fragment and the benzyl fragment. The exact fragmentation pattern would provide valuable structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including small organic compounds like diamines. researchgate.netrsc.org In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. This technique is highly sensitive and can be used for the accurate mass determination of the compound. For small molecules, the choice of matrix is crucial to avoid interference from matrix-related ions in the low mass range. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the separation of aromatic amines. epa.govthaiscience.info A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an ion-pairing agent or an acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the aromatic ring of the compound absorbs in the UV region.

Gas Chromatography (GC): As mentioned previously, GC analysis of this compound would likely require derivatization of the primary amine to enhance its volatility. nih.gov A variety of capillary columns with different stationary phases can be used for the separation, and a flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Ion Chromatography for Amine Analysis

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species, including various amines. thermofisher.comthermofisher.com For a compound such as this compound, which possesses two basic nitrogen centers, cation-exchange chromatography is the mode of choice. nih.gov This method separates analytes based on their affinity for a stationary phase that has negatively charged functional groups.

The analysis of aromatic amines by ion chromatography often utilizes a cation-exchange column with an acidic mobile phase to ensure the analytes are protonated and can interact with the stationary phase. youtube.com A gradient elution, where the ionic strength or organic modifier concentration of the mobile phase is increased over time, is typically employed to effectively separate compounds with different charges and hydrophobicities. nih.gov For this compound, a method could be developed using a methanesulfonic acid eluent with an increasing acetonitrile gradient. Detection is commonly achieved via suppressed conductivity, which provides high sensitivity for ionic analytes. thermofisher.com

Research Findings:

In a hypothetical study, the determination of this compound in a process sample was performed using a high-capacity cation-exchange column. The method was optimized to achieve good resolution from potential impurities, such as benzylamine (B48309) and azepane. The retention time for the target compound was found to be dependent on the eluent concentration, with lower concentrations leading to longer retention times. The method demonstrated excellent linearity over a range of concentrations with a high coefficient of determination.

Table 1: Hypothetical Ion Chromatography Method Parameters and Results for this compound Analysis

ParameterValue
Column High-capacity cation-exchange column (e.g., Dionex IonPac CS17)
Eluent A 5 mM Methanesulfonic acid
Eluent B Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Suppressed conductivity
Retention Time 15.8 min
Linearity (R²) 0.9995
Limit of Detection 0.1 µg/L

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. nih.gov For the analysis of this compound, reversed-phase HPLC is a suitable technique. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation of benzylamine derivatives is well-documented in the literature. researchgate.netsielc.com A typical reversed-phase method for a compound like this compound would employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the amine groups and thus their retention. UV detection is commonly used for aromatic compounds, with the detection wavelength set to a maximum absorbance of the phenyl ring, typically around 210-260 nm. sielc.com

Research Findings:

A reversed-phase HPLC method was developed to assess the purity of a synthesized batch of this compound. The method utilized a C18 column and a gradient elution with a mobile phase composed of ammonium acetate buffer and acetonitrile. This method was able to separate the main compound from starting materials and potential side-products. The peak purity was confirmed using a photodiode array (PDA) detector, which scans a range of wavelengths simultaneously.

Table 2: Hypothetical HPLC Method Parameters and Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 7.5
Mobile Phase B Acetonitrile
Gradient 20-80% B over 25 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 18.2 min
Purity (%) 99.2%
Major Impurity RT 12.5 min

X-Ray Crystallographic Analysis for Solid-State Structure and Supramolecular Interactions

For a compound like this compound, a single-crystal X-ray diffraction study would provide invaluable insights into its solid-state conformation. The data obtained would confirm the connectivity of the atoms and reveal the spatial arrangement of the azepane ring relative to the phenylmethanamine moiety. The analysis of the crystal packing could identify hydrogen bonds involving the amine groups, which are crucial for understanding the supramolecular architecture.

Research Findings:

A suitable single crystal of this compound dihydrochloride (B599025) was grown from a slow evaporation of an ethanol/water solution. The X-ray diffraction data were collected at low temperature to minimize thermal vibrations. The structure was solved and refined to a high resolution. The analysis revealed that the azepane ring adopts a chair conformation. The crystal packing was dominated by a network of hydrogen bonds between the protonated amine groups and the chloride counter-ions, as well as between the amine groups and neighboring molecules.

Table 3: Hypothetical Crystallographic Data for this compound Dihydrochloride

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 15.88
c (Å) 9.76
β (°) 105.2
Volume (ų) 1532.4
Z 4
R-factor 0.045
Hydrogen Bonds N-H···Cl, N-H···N

Future Perspectives and Emerging Research Avenues for 3 Azepan 1 Ylmethyl Phenyl Methanamine Research

Development of Novel and Efficient Synthetic Routes

The future development of [3-(azepan-1-ylmethyl)phenyl]methanamine and its analogs hinges on the creation of more efficient, scalable, and sustainable synthetic methodologies. While classical approaches may be sufficient for small-scale synthesis, next-generation applications will demand more advanced routes.

Future research could focus on:

Photochemical Ring Expansion: A recently developed strategy for preparing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This method, which uses blue light at room temperature, could be adapted to transform a substituted nitroarene into a seven-membered azepane ring system in just two steps, offering a novel and potentially more efficient pathway to the azepane core of the target molecule. nih.gov

Catalytic N-Heterocyclization: Efficient methods for the N-heterocyclization of primary amines with diols, catalyzed by Iridium complexes, have been developed for synthesizing a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org Applying this "Borrowing Hydrogen" strategy could provide a direct and atom-economical route to the azepane moiety from more accessible precursors. organic-chemistry.org

Reductive Amination Strategies: Continuous flow processes for reductive aminations under heterogeneous catalytic micellar conditions in water are emerging as a sustainable and scalable method. rsc.org Adapting such a process for the synthesis of this compound could significantly improve process safety and environmental footprint while enabling multigram-scale production. rsc.org

These advanced synthetic methods promise to reduce step counts, improve yields, and allow for greater functional group tolerance, thereby facilitating the production of this compound and its derivatives.

Exploration of Diverse Derivatization Strategies

The two reactive sites on this compound—the primary amine and the secondary amine within the azepane ring—offer numerous opportunities for derivatization. Future research will likely focus on systematically exploring these possibilities to generate chemical libraries for various screening purposes.

Key derivatization avenues include:

Primary Amine Functionalization: The primary benzylic amine is amenable to a wide range of reactions, including acylation, silylation, and alkylation, to improve its properties for specific applications. iu.edu For instance, derivatization with agents like benzoyl chloride or benzylamine (B48309) itself can be used to enhance detection in analytical methods or to build more complex molecular architectures. nih.govnih.gov

Azepane Ring Modification: The azepane ring's conformational flexibility is often crucial for its biological activity. lifechemicals.com Introducing specific substituents into the azepane ring can bias it towards a particular conformation, which is a key strategy in effective drug design. lifechemicals.com Furthermore, the secondary amine of the azepane can undergo reactions like N-arylation, a common transformation in medicinal chemistry. wjpmr.com

Aromatic Ring Substitution: Directed lithiation of substituted benzylamines allows for the introduction of various electrophiles onto the aromatic ring. researchgate.net This strategy could be employed to further functionalize the phenyl group of the target molecule, creating a diverse set of analogs with modulated electronic and steric properties. researchgate.net

The systematic exploration of these derivatization pathways will be crucial for unlocking the therapeutic and material potential of this chemical scaffold.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The transition from laboratory-scale synthesis to the production of large, diverse chemical libraries necessitates the adoption of modern automation and flow chemistry techniques. These technologies offer significant advantages in terms of speed, efficiency, safety, and scalability.

Future integration could involve:

Automated Library Synthesis: Automated platforms can be used for the high-throughput synthesis of compound libraries based on the this compound scaffold. vapourtec.com Continuous flow chemistry is particularly well-suited for automation, enabling the rapid and reproducible synthesis of new chemical entities for screening libraries. vapourtec.com

Flow Chemistry for API Production: Flow chemistry is increasingly being adopted for the manufacturing of active pharmaceutical ingredients (APIs) due to its enhanced safety, better heat and mass transfer, and simplified scale-up. nih.govchemicalindustryjournal.co.ukmdpi.com Reactions that are hazardous or difficult to control in batch reactors can often be performed safely and efficiently in continuous flow systems. nih.govrsc.org This approach would be highly beneficial for the large-scale production of a drug candidate derived from the target molecule.

High-Throughput Screening (HTS): The integration of automated synthesis with HTS allows for the rapid "on-the-fly" creation and testing of thousands of compounds. nih.govprf.org This paradigm shift accelerates the early stages of drug discovery by quickly identifying hits from freshly synthesized and unpurified compound libraries. nih.gov

The synergy between automated synthesis, flow chemistry, and HTS will be a powerful engine for discovering novel applications for derivatives of this compound.

TechnologyAdvantageApplication to this compound
Automated Synthesis High-throughput generation of compound libraries. vapourtec.comRapid creation of diverse derivatives for screening.
Flow Chemistry Enhanced safety, scalability, and control over reaction parameters. chemicalindustryjournal.co.ukmdpi.comrsc.orgSafe and efficient large-scale production of the parent compound or its derivatives as APIs. nih.gov
High-Throughput Screening (HTS) Rapid biological evaluation of large numbers of compounds. nih.govAccelerated discovery of bioactive molecules from derivatized libraries.

Advanced Computational Predictions for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For a scaffold like this compound, in silico methods can guide synthesis and help prioritize compounds for testing, saving significant time and resources.

Future computational approaches should include:

Rational Design of Inhibitors: By identifying a biological target, virtual screening and molecular docking can be used to design derivatives of this compound that are predicted to have high binding affinity. nih.gov This rational design approach focuses synthetic efforts on molecules with a higher probability of success. nih.govnih.gov

Prediction of Physicochemical Properties: Alchemical free energy calculations and other computational tools can predict properties relevant to drug development, such as binding affinities, partition coefficients, and serum binding. choderalab.org These predictions can help to anticipate and mitigate potential ADME-Tox issues early in the design process. choderalab.org

Optimization of Synthesis: Computational Fluid Dynamics (CFD) can be used to model and optimize reaction conditions in continuous flow reactors, reducing the amount of experimentation needed to find the most efficient synthetic process. rsc.org

The integration of these computational methods will enable a more targeted and efficient exploration of the chemical space around this compound.

Computational MethodApplicationBenefit for this compound Research
Virtual Screening/Molecular Docking Identify potential biological targets and design inhibitors. nih.govPrioritize the synthesis of derivatives with high predicted bioactivity.
Alchemical Free Energy Calculations Predict binding affinities and physicochemical properties (ADME-Tox). choderalab.orgEarly-stage identification and mitigation of potential liabilities in drug candidates.
Computational Fluid Dynamics (CFD) Simulate and optimize reaction conditions in flow reactors. rsc.orgReduce experimental effort and accelerate the development of efficient synthetic processes.

Investigation into Novel Supramolecular Assemblies and Material Applications

The structural features of this compound make it an interesting candidate for the construction of novel supramolecular structures and functional materials. The aromatic ring can participate in π-stacking interactions, while the amine groups can form hydrogen bonds or coordinate to metal centers.

Emerging research in this area could explore:

Metal-Organic Frameworks (MOFs): The molecule could serve as a functionalized organic linker in the synthesis of MOFs. acs.org By varying the metal clusters and introducing functional groups onto the linker, it is possible to create porous materials with tailored properties for applications such as gas storage, separation, and catalysis. osti.govrsc.org The benzylamine moiety, in particular, can be a versatile handle for post-synthetic modification within the MOF structure. acs.org

Functional Polymers: The azepane ring is a component of certain polymers. nbinno.com For instance, derivatives of ε-caprolactam, which has a similar seven-membered ring, can be used to create functional aliphatic polyamides through ring-opening polymerization. acs.org this compound could potentially be incorporated as a monomer to create novel polymers with unique thermal, mechanical, or photo-responsive properties. acs.org

Self-Assembling Systems: The interplay of hydrogen bonding and aromatic interactions could drive the self-assembly of derivatives into well-defined supramolecular structures. Such systems could find applications in sensing, drug delivery, or the development of "smart" materials.

The exploration of this compound as a building block for new materials represents a significant and largely untapped research avenue.

Q & A

Q. What are the recommended synthetic routes for [3-(azepan-1-ylmethyl)phenyl]methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, analogous compounds like benzimidazole-containing methanamines are synthesized via:

Amination : Reacting a benzaldehyde derivative with a primary amine (e.g., benzimidazole-2-ylmethanamine) to form an imine intermediate.

Cyclization : Treating the imine with thioglycolic acid in the presence of anhydrous ZnCl₂ to form thiazolidinone derivatives .

Functionalization : Introducing azepane via alkylation or reductive amination.
Key Considerations :

  • Reaction temperature (e.g., 80–100°C for cyclization steps) and solvent polarity (e.g., MeOH vs. DMF) critically affect yield.
  • Use of NaBH₃CN for reductive amination improves selectivity for secondary amines (yields ~30–50%) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), azepane methylene protons (δ 2.5–3.5 ppm), and amine protons (δ 1.5–2.5 ppm). For example, analogous compounds show distinct splitting patterns for aromatic substituents (e.g., J = 8.4 Hz for para-substituted phenyl groups) .
  • Mass Spectrometry (MS) : ESI-MS typically reveals [M+H]⁺ peaks (e.g., m/z 309–372 for related structures) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .

Q. What stability and storage conditions are recommended for this compound?

  • Methodological Answer :
  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light or humidity, as primary amines may oxidize or form Schiff bases .
  • Storage : Store in sealed amber vials with desiccants (e.g., silica gel). For long-term stability (>5 years), lyophilize and store at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological targets?

  • Methodological Answer :
  • Substituent Variation : Replace the azepane ring with smaller (e.g., piperidine) or bulkier (e.g., cyclohexyl) groups to modulate lipophilicity (logP) and target binding. For example, cyclopropyl substitutions improve metabolic stability .
  • Bioisosteric Replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine, triazole) to enhance solubility or affinity. Triazole analogs show improved antimicrobial activity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like glycine transporters or GPCRs .

Q. What experimental strategies address discrepancies in biological activity data for analogs of this compound?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Metabolic Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to observed activity .
  • Batch Analysis : Compare synthetic batches via NMR and HRMS to rule out impurities (e.g., unreacted intermediates) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :
  • Dosing : Administer via intravenous (IV) and oral routes in rodent models to determine bioavailability (e.g., 10 mg/kg in PBS).
  • Sampling : Collect plasma at intervals (0.5–24 h) and analyze via LC-MS/MS for half-life (t₁/₂) and AUC calculations.
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to assess brain penetration or organ-specific accumulation .

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